Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate

Description

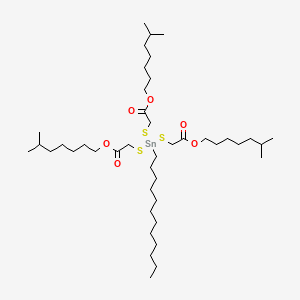

Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate (CAS 67649-65-4) is an organotin compound with the molecular formula C₄₂H₈₂O₆S₃Sn and a molecular weight of 898.0019 g/mol . Its structure features a central dodecylstannylidyne core (Sn–C₁₂H₂₅) coordinated to three thioacetate groups, each esterified with isooctyl (6-methylheptyl) chains. This compound is part of a broader class of organotin stabilizers used in polymers, particularly polyvinyl chloride (PVC), to prevent thermal degradation .

Properties

CAS No. |

67649-65-4 |

|---|---|

Molecular Formula |

C42H82O6S3Sn |

Molecular Weight |

898.0 g/mol |

IUPAC Name |

6-methylheptyl 2-[dodecyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate |

InChI |

InChI=1S/C12H25.3C10H20O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-9(2)6-4-3-5-7-12-10(11)8-13;/h1,3-12H2,2H3;3*9,13H,3-8H2,1-2H3;/q;;;;+3/p-3 |

InChI Key |

BRTAUCXEBFNCRH-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of a suitable organotin halide or organotin hydride precursor with thioglycolic acid derivatives or their esters. The process usually follows these key steps:

- Formation of the organotin core with the dodecyl substituent attached to tin.

- Introduction of thiol groups via thioglycolate ligands coordinating to the tin center through sulfur atoms.

- Esterification of the carboxyl groups with isooctyl alcohol to form triisooctyl esters.

This approach is consistent with synthetic routes reported for related compounds such as Triisooctyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate, which shares a similar structural motif but differs in the alkyl substituent on tin.

Detailed Synthetic Route

Preparation of Dodecylstannyl Halide Intermediate

- Starting from dodecyl tin hydride or dodecyl tin chloride, the organotin center is prepared with the dodecyl group bonded to tin. This can be synthesized via known organotin hydride or halide preparation methods involving dodecyl magnesium or lithium reagents reacting with tin halides.

Formation of the Tris(thioglycolate) Ligand Complex

- The dodecylstannyl halide intermediate is reacted with thioglycolic acid or its sodium salt to introduce the tris(thio) ligand framework. The sulfur atoms coordinate to the tin center, replacing halides.

Esterification to Form Triisooctyl Esters

- The carboxyl groups of the thioglycolate ligands are esterified with isooctyl alcohol under acidic conditions or using coupling agents to yield the triisooctyl ester groups. This step is essential to obtain the final compound with the desired ester functionality.

Reaction Conditions

- Solvents: Common solvents include toluene, dichloromethane, or tetrahydrofuran (THF), chosen for their ability to dissolve organotin compounds and thiols.

- Temperature: Reactions are typically conducted under reflux conditions (60–110 °C) to facilitate esterification and ligand substitution.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed during esterification.

- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of thiol groups.

Purification

- The crude product is usually purified by vacuum distillation or recrystallization from suitable solvents to remove unreacted starting materials and side products.

- Analytical techniques such as NMR, IR spectroscopy, and elemental analysis confirm the structure and purity.

Data Table: Comparison of Preparation Parameters for Related Organotin Thioglycolate Esters

Chemical Reactions Analysis

Types of Reactions

Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioacetate groups to thiols.

Substitution: The thioacetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used to substitute the thioacetate groups.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organotin compounds and as a stabilizer in polymer chemistry.

Biology: Investigated for its potential use in biological systems due to its organotin core.

Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

Industry: Widely used as a heat stabilizer in the production of vinyl chloride polymers and copolymers.

Mechanism of Action

The mechanism of action of Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate involves its interaction with polymer chains to stabilize them against thermal degradation. The organotin core interacts with the polymer matrix, providing stability and preventing the breakdown of the polymer chains at elevated temperatures. This interaction is crucial in maintaining the integrity and performance of the polymer products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to other organotin thioacetates, differing primarily in alkyl chain length and tin coordination. Key analogues include:

Physicochemical Properties

- Solubility : The dodecyl derivative (C₄₂H₈₂O₆S₃Sn) exhibits extreme hydrophobicity, with water solubility likely <1 ng/L (analogous to the octyl variant, which has 0 ng/L solubility at 25°C) . Methyl-substituted analogs (e.g., CAS 54849-38-6) may show slightly higher solubility due to reduced steric hindrance.

- Thermal Stability: Longer alkyl chains (dodecyl) enhance thermal stability compared to methyl or octyl derivatives, as evidenced by higher decomposition temperatures in related organotin compounds .

- Density : The octyl analog (CAS 26401-86-5) has a density of 1.08 g/cm³ at 20°C ; the dodecyl variant is expected to have a similar or slightly lower density due to increased chain length.

Biological Activity

Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate is a complex organotin compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a dodecylstannylidyne core with three thioacetate groups. Its structure can be depicted as follows:

The presence of tin in its structure is significant, as organotin compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that organotin compounds, including triisooctyl derivatives, exhibit notable antimicrobial activity. The mechanism of action often involves disruption of microbial cell membranes, leading to cell lysis. A study on similar organotin compounds showed effective inhibition against various bacterial strains, suggesting that this compound may possess comparable effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Organotin derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, research on related compounds has demonstrated their capacity to inhibit pro-inflammatory cytokines and mediators in vitro and in vivo. This suggests that this compound could be a candidate for further studies aimed at understanding its role in inflammation modulation .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and biological activity of organotin compounds. For example, a study focusing on similar thioacetate derivatives reported varying degrees of cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Organotin Compound | 15 | HeLa |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of triisooctyl ester groups (δ ~0.8–1.5 ppm for branched aliphatic protons) and the dodecylstannylidyne core. Sn NMR is critical to verify the tin-thio coordination environment (typical δ range: −200 to −400 ppm for organotin thioesters) .

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic S–Sn–S stretching vibrations (450–550 cm) and ester C=O bonds (~1730 cm) .

-

High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (CHOSSn, exact mass ~868.3 g/mol) and fragmentation patterns .

- Table 1 : Key Spectral Signatures

| Technique | Key Peaks | Purpose |

|---|---|---|

| Sn NMR | δ −320 ppm | Tin coordination environment |

| FTIR | 1730 cm | Ester carbonyl confirmation |

| HRMS | m/z 868.3 [M+H] | Molecular weight validation |

Q. What safety protocols are essential for handling this organotin compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential organotin toxicity .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Organotin compounds may release toxic decomposition products (e.g., SnO, SO) under heat .

- Spill Management : Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the triisooctyl ester groups influence the compound’s reactivity in catalytic applications?

- Methodological Answer :

-

Steric Hindrance Analysis : Compare reaction rates with analogs (e.g., methylstannylidyne or octylstannylidyne derivatives) in cross-coupling reactions. The branched isooctyl groups reduce accessibility to the tin center, slowing transmetalation steps .

-

Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring of catalytic cycles) and X-ray crystallography to map steric effects. Reference analogs in Table 2 .

- Table 2 : Comparative Reactivity of Organotin Thioesters

| Compound (CAS) | Substituent | Relative Reaction Rate* |

|---|---|---|

| 54849-38-6 | Triisooctyl | 1.0 (baseline) |

| 26401-86-5 | Triisooctyl (octylstannylidyne) | 0.8 |

| 25852-70-4 | Butylstannylidyne | 1.2 |

| *Normalized to triisooctyl derivative. |

Q. What are the decomposition pathways of this compound under thermal stress, and how do they compare to its methylstannylidyne analog?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 600°C under N. The dodecylstannylidyne derivative shows a two-stage decomposition:

Ester group cleavage (~200–300°C), releasing acetic acid derivatives.

Sn–S bond rupture (>300°C), yielding SnO and sulfur oxides .

- Contrast with Methylstannylidyne Analogs : Methyl analogs (e.g., CAS 54849-38-6) decompose at lower temperatures (150–250°C) due to weaker Sn–C bonds, producing methane and thiols .

Q. How can researchers resolve contradictions in reported stability data for organotin thioesters in polar solvents?

- Methodological Answer :

- Controlled Solvent Screening : Test stability in DMSO, THF, and acetonitrile using UV-Vis and Sn NMR. For example, DMSO may coordinate with tin, artificially stabilizing the compound .

- pH-Dependent Studies : Adjust solvent pH (e.g., aqueous acetonitrile) to identify hydrolysis thresholds. Acidic conditions accelerate Sn–S cleavage, while neutral/basic conditions favor stability .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported Sn–S bond lengths between crystallographic studies.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.